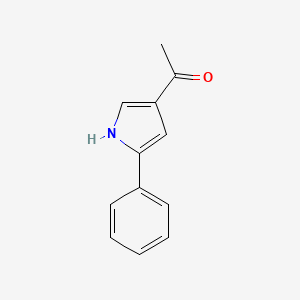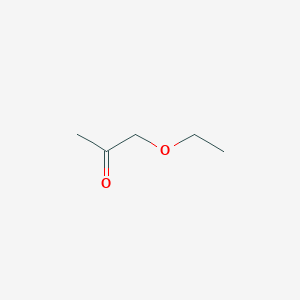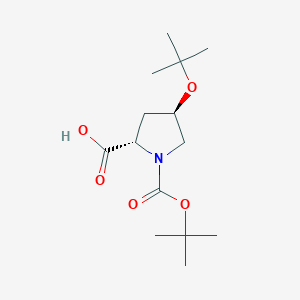
4-Methoxy-N,N-dimethylbenzylamine
Descripción general
Descripción
4-Methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-N,N-dimethylbenzylamine consists of a benzene ring substituted with a methoxy group (OCH3) and a dimethylaminomethyl group (CH2N(CH3)2) .Physical And Chemical Properties Analysis
4-Methoxy-N,N-dimethylbenzylamine is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.53 . The boiling point is 238 degrees Celsius .Aplicaciones Científicas De Investigación
1. Analytical Chemistry and Forensic Science
4-Methoxy-N,N-dimethylbenzylamine and related compounds have been studied for their potential use in analytical chemistry and forensic science. For instance, Abiedalla et al. (2021) investigated the gas chromatographic and mass spectrometric analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, which are related to 4-Methoxy-N,N-dimethylbenzylamine. These compounds are of interest due to their structural similarities to psychoactive substances, making them relevant in the context of forensic chemistry (Abiedalla et al., 2021).
2. Chemical Engineering and Material Science
In chemical engineering and material science, the compound has been utilized to study mass transfer processes. Hillgren and Nahringbauer (1985) explored the mass transfer of 4-methoxy- N , N -dimethylbenzylamine from aqueous drops to cyclohexane. This research provides insights into the dynamics of mass transfer in liquid-liquid interfaces, which is crucial for various industrial and chemical engineering applications (Hillgren & Nahringbauer, 1985).
3. Pharmacology and Toxicology
In the field of pharmacology and toxicology, research has been conducted to understand the metabolism of related substances. Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which is structurally similar to 4-Methoxy-N,N-dimethylbenzylamine. Their findings contribute to a better understanding of the metabolic pathways of such compounds in biological systems (Kanamori et al., 2002).
4. Photodynamic Therapy and Medical Research
The compound has also found applications in medical research, particularly in photodynamic therapy. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with substituted groups including 4-methoxybenzylideneamino, demonstrating potential in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds highlights their suitability as photosensitizers in medical applications (Pişkin et al., 2020).
5. Organic Synthesis and Chemical Reactions
Research has also been focused on understanding the reactivity and utility of 4-Methoxy-N,N-dimethylbenzylamine in organic synthesis. Blokhin et al. (1990) investigated the reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines, exploring the synthetic potential of these compounds in organic chemistry (Blokhin et al., 1990).
6. Neuropharmacology
In neuropharmacology, 4-Methoxy-N,N-dimethylbenzylamine and similar compounds have been studied for their interaction with various receptors. Rickli et al. (2015) characterized the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), highlighting their interactions with serotonergic receptors and other targets in the nervous system. This research contributes to our understanding of the pharmacological properties of these compounds (Rickli et al., 2015).
Safety and Hazards
4-Methoxy-N,N-dimethylbenzylamine is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . It is harmful if swallowed or in contact with skin . It should be stored under inert gas in a well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-9-4-6-10(12-3)7-5-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQTUBQTYZJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289599 | |
| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N,N-dimethylbenzylamine | |
CAS RN |
15175-54-9 | |
| Record name | NSC62160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B3047910.png)






![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)

![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)

![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)